(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-methylthiophen-3-yl)methanol hydrochloride typically involves the reaction of 4-amino-5-methylthiophene with formaldehyde under acidic conditions to form the intermediate (4-Amino-5-methylthiophen-3-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-5-methylthiophen-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-5-methylthiophen-3-yl)methanol
- (4-Amino-5-methylthiophen-3-yl)methanol sulfate
- (4-Amino-5-methylthiophen-3-yl)methanol nitrate
Uniqueness
(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Biological Activity
(4-Amino-5-methylthiophen-3-yl)methanol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a thiophene ring substituted with an amino group and a hydroxymethyl group. This structure is significant as it influences the compound's interaction with biological targets.
Cytotoxicity and Antiproliferative Activity
Recent studies have demonstrated that derivatives of 4-amino-thienopyrimidine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, research indicates that certain derivatives show IC50 values in the low nanomolar range against the MCF-7 breast cancer cell line, suggesting strong antiproliferative properties .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | MCF-7 | 0.013 |
Compound 2 | MDA-MB-231 | 0.028 |
Compound 3 | HT1080 | 0.003 |
The mechanisms underlying the biological activity of this compound involve several pathways:
- EGFR Inhibition : Some derivatives have been shown to inhibit the enzymatic activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer proliferation .
- Multidrug Resistance Modulation : The compound has been identified as a potential modulator of ATP-binding cassette (ABC) transporters, which are often implicated in multidrug resistance in cancer therapy .
- Antioxidant Activity : The antioxidant properties of related compounds suggest that they may help mitigate oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Anticancer Activity : A study demonstrated that compounds derived from this scaffold showed significant anticancer activity against various cell lines, including HeLa and A549, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antinociceptive Properties : Another investigation reported that certain derivatives exhibited antinociceptive effects in animal models, indicating potential for pain management applications .
Properties
IUPAC Name |
(4-amino-5-methylthiophen-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-4-6(7)5(2-8)3-9-4;/h3,8H,2,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFADKOCXLCSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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